N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide
Description
Properties
IUPAC Name |
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-8-16(19)17(3)11-13-12-18(5-2)14-9-6-7-10-15(14)20-13/h6-7,9-10,13H,5,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYYRQAXGOMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the benzoxazine intermediate with a but-2-ynamide derivative. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its benzoxazine core.
Mechanism of Action
The mechanism of action of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoxazine Family
a) N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide
- Structure : Shares the 2,3-dihydro-1,4-benzoxazine core but incorporates a benzothiophene-carboxamide group and trifluorophenyl substituents.
- Key Difference : The trifluorophenyl and benzothiophene groups enhance lipophilicity and target affinity compared to the simpler propargylamide in the target compound.
b) N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxyamine (EFLEA)
- Structure : Replaces the benzoxazine oxygen with a benzodioxin ring and includes a hydroxylamine group.
- Application : Listed in regulatory documents as a controlled substance, suggesting psychoactive or therapeutic properties .
- Key Difference : The benzodioxin system and hydroxylamine group may alter metabolic stability and receptor interactions compared to the benzoxazine-propargylamide framework.
Functional Analogues with Propargylamide Moieties
a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a benzamide group with a hydroxy-tert-butyl substituent.
- Key Difference : The absence of a benzoxazine ring and presence of a hydroxyl group limit structural overlap but highlight the versatility of amide derivatives in diverse chemical applications.
b) ADB-FUBINACA
- Structure : An indazole-carboxamide with a fluorobenzyl group, unrelated to benzoxazine but sharing a propargyl-like (ynamide) substructure.
- Application: A synthetic cannabinoid receptor agonist regulated due to psychoactive effects .
- Key Difference: The indazole core and fluorobenzyl group prioritize cannabinoid receptor binding, unlike the benzoxazine-propargylamide’s undefined pharmacological profile.
Data Table: Key Properties and Comparisons
Research Findings and Gaps
- Target Compound: Limited peer-reviewed data exist on its synthesis, biological activity, or pharmacokinetics.
- Analogues : Benzoxazine derivatives with electron-withdrawing groups (e.g., trifluorophenyl) show enhanced bioactivity, implying that modifying the propargylamide group could optimize the target compound’s efficacy .
- Regulatory Status : Compounds like EFLEA and ADB-FUBINACA underscore the importance of structural modifications in avoiding regulatory restrictions while maintaining bioactivity .
Biological Activity
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 206.28 g/mol. The compound features a benzoxazine core, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that benzoxazine derivatives exhibit significant antioxidant properties. The presence of the benzoxazine moiety in this compound contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Properties
Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
The compound's structure suggests it may interact with the central nervous system (CNS). Preliminary studies indicate that it could serve as a neuroprotective agent by modulating neurotransmitter systems and reducing neuroinflammation.
The biological activity of this compound is believed to involve multiple mechanisms:
- Receptor Interaction : The compound may act on various neurotransmitter receptors, influencing CNS activity.
- Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Radical Scavenging : The antioxidant properties are attributed to the ability to donate electrons to free radicals.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant reduction in oxidative stress markers in vitro when treated with the compound. |
| Study B | Reported anti-inflammatory effects in animal models of arthritis, showing decreased levels of TNF-alpha and IL-6. |
| Study C | Found neuroprotective effects in models of neurodegeneration, suggesting potential for treating Alzheimer's disease. |
Q & A
Basic: What are the established synthetic protocols for synthesizing N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide?
Methodological Answer:
The synthesis typically involves coupling reactions to form the amide bond. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) in solvents such as dimethylformamide (DMF) or dichloromethane (DCM). For example:
Activation : React the carboxylic acid derivative (e.g., but-2-ynoic acid) with EDC/HOBt in DMF to form an active ester.
Coupling : Add the amine component (e.g., 4-ethyl-2,3-dihydro-1,4-benzoxazine derivative) and stir under inert conditions.
Work-up : Quench with aqueous solutions (e.g., NaHCO₃), extract with organic solvents, and purify via column chromatography or recrystallization .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone. For example, the dihydrobenzoxazine ring protons appear as distinct multiplet signals in δ 3.5–4.5 ppm .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency. Evidence shows yields improve by 15–20% in DMF vs. THF .
- Catalyst Loading : Increasing HOBt from 1.0 to 1.5 equivalents reduces side products .
- Temperature Control : Reactions at 0–5°C minimize decomposition of activated intermediates .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track reaction progress and adjust stoichiometry dynamically .
Advanced: How should researchers address discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
Discrepancies often arise from conformational flexibility or impurities. To resolve:
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping signals. For example, HSQC can distinguish benzoxazine methylene protons from solvent artifacts .
- Computational Modeling : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
- Purification Reassessment : Re-examine chromatography fractions via HPLC to isolate pure enantiomers or regioisomers .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Evidence shows 70–85% recovery with 95% purity .
- Recrystallization : Solvent pairs like ethanol/water yield high-purity crystals (≥98%) by removing polar byproducts .
- Acid-Base Extraction : For amine-containing intermediates, adjust pH to isolate the free base or hydrochloride salt .
Advanced: How to design a bioactivity study for this compound’s therapeutic potential?
Methodological Answer:
In Vitro Assays :
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains .
- Antioxidant Screening : Employ DPPH radical scavenging assays with IC₅₀ calculations .
Dose-Response Curves : Test 5–6 concentrations (e.g., 1–100 μM) with triplicate replicates to establish EC₅₀/IC₅₀ values .
Controls : Include positive controls (e.g., BHA for antioxidants) and vehicle-only groups .
Statistical Validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Basic: How is the compound’s stability assessed under storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store aliquots at -20°C, 4°C, and room temperature. Analyze via HPLC at intervals (0, 1, 3, 6 months) to detect degradation products .
- Light Sensitivity : Expose to UV (254 nm) and monitor spectral changes (e.g., λmax shifts in UV-Vis) .
Advanced: What strategies mitigate conflicting bioactivity results across replicate studies?
Methodological Answer:
- Batch Consistency : Verify compound purity (≥98% via HPLC) and confirm solvent residuals (e.g., DMF) are below toxicity thresholds .
- Cell Line Authentication : Use STR profiling to confirm no cross-contamination in cellular assays .
- Environmental Controls : Standardize CO₂ levels, humidity, and temperature in incubators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
